molecular formula C11H10ClN B068812 4-Chloro-6-ethylquinoline CAS No. 188758-77-2

4-Chloro-6-ethylquinoline

Cat. No. B068812
M. Wt: 191.65 g/mol
InChI Key: VJTORLKSKVWEGQ-UHFFFAOYSA-N
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Description

4-Chloro-6-ethylquinoline is a chemical compound with the molecular formula C11H10ClN and a molecular weight of 191.66 . It is used in scientific research, particularly in proteomics .


Molecular Structure Analysis

The molecular structure of 4-Chloro-6-ethylquinoline consists of a quinoline core, which is a bicyclic compound containing a benzene ring fused with a pyridine ring. It has a chlorine atom at the 4th position and an ethyl group at the 6th position .


Physical And Chemical Properties Analysis

4-Chloro-6-ethylquinoline is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.

Scientific Research Applications

1. Medicinal Chemistry Quinoline and its derivatives have received considerable attention in the field of medicinal chemistry . They are known for their broad spectrum of bioactivity, and numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .

2. Drug Design Quinoline is an important pharmacophore (a part of a molecular structure that is responsible for a particular biological or pharmacological interaction) in drug design . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .

3. Proteomics Research 4-Chloro-6-ethylquinoline is used as a biochemical for proteomics research . Proteomics is a branch of biology that studies proteins and their functions using molecular biology, biochemistry, and genetics.

4. Biochemical Research 4-Chloro-6-ethylquinoline is used as a biochemical for proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions. This compound could be used in the study of protein interactions, post-translational modifications, and changes in expression levels .

5. Chemical Synthesis 4-Chloro-6-ethylquinoline could be used in the synthesis of other chemical compounds . Its chloro group (Cl) makes it a good candidate for reactions with various nucleophiles, and its ethyl group could potentially be used in reactions involving deprotonation .

6. Biochemical for Proteomics Research 4-Chloro-6-ethylquinoline is used as a biochemical for proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions. This compound could be used in the study of protein interactions, post-translational modifications, and changes in expression levels .

Safety And Hazards

4-Chloro-6-ethylquinoline is associated with several hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only in well-ventilated areas .

properties

IUPAC Name

4-chloro-6-ethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN/c1-2-8-3-4-11-9(7-8)10(12)5-6-13-11/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJTORLKSKVWEGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=CN=C2C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20440707
Record name 4-Chloro-6-ethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20440707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-ethylquinoline

CAS RN

188758-77-2
Record name 4-Chloro-6-ethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20440707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-6-ethylquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
BG Siim, GJ Atwell, RF Anderson… - Journal of medicinal …, 1997 - ACS Publications
… The quinolone was treated with refluxing POCl 3 to give 4-chloro-6-ethylquinoline (30) (92%) as an oil which was used directly: 1 H NMR (CDCl 3 ) δ 8.71 (d, J = 4.7 Hz, 1 H, H-2), 8.05 (…
Number of citations: 31 pubs.acs.org

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